Clavulone III
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Overview
Description
Clavulone III is a clavulone, an acetate ester and a methyl ester.
Scientific Research Applications
Cytotoxic Activity and Anticancer Mechanisms Clavulone III, alongside other prostanoids from the Taiwanese octocoral Clavularia viridis, has demonstrated notable cytotoxic activity against various cancer cell lines, including human prostate and colon cancer cells. The structure and pharmacological effects of these prostanoids, including this compound, have been elucidated through comprehensive NMR techniques and pharmacological studies, highlighting their potential as anticancer agents (Shen et al., 2004). Furthermore, investigations into the anticancer mechanism of clavulone II, a close relative, in human acute promyelocytic leukemia cells have revealed that it induces apoptotic signaling pathways, suggesting a similar potential mechanism for this compound (Huang et al., 2005).
Bioactive Marine Prostanoids Chemical investigation of Clavularia viridis has led to the isolation of this compound among other prostanoids. These compounds have shown significant inhibitory effects on the proliferation of peripheral blood mononuclear cells and cytotoxic activity against human gastric cancer cells, further supporting their utility in biomedical research and potential therapeutic applications (Lin et al., 2008).
Synthetic and Structural Studies Significant efforts have been made towards the synthesis and structural analysis of this compound and related compounds, aiming to understand their biological activities better and to explore their therapeutic potential. Studies on the synthesis of clavulone and related marine prostanoids have provided insights into their chemical properties and the possibility of developing novel anticancer drugs (Yamada, 2002).
Chemical Engineering and Production Optimization In a different context, research has focused on the production optimization of clavulanic acid, a structurally different compound but relevant in demonstrating the importance of enhancing the production yields of medically significant compounds through genetic and biochemical engineering. This research direction, although not directly related to this compound, showcases the broader field of optimizing bioactive compound yields for pharmaceutical applications (Li & Townsend, 2006).
Properties
Molecular Formula |
C25H34O7 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
methyl (E,4R,7Z)-4-acetyloxy-7-[(2S)-2-acetyloxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate |
InChI |
InChI=1S/C25H34O7/c1-5-6-7-8-9-10-17-25(32-20(3)27)18-16-23(28)22(25)13-11-12-21(31-19(2)26)14-15-24(29)30-4/h9-13,16,18,21H,5-8,14-15,17H2,1-4H3/b10-9-,12-11+,22-13+/t21-,25-/m0/s1 |
InChI Key |
QXSYLWTUKSQQCP-XJHMFZNOSA-N |
Isomeric SMILES |
CCCCC/C=C\C[C@@]\1(C=CC(=O)/C1=C\C=C\[C@@H](CCC(=O)OC)OC(=O)C)OC(=O)C |
SMILES |
CCCCCC=CCC1(C=CC(=O)C1=CC=CC(CCC(=O)OC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCC=CCC1(C=CC(=O)C1=CC=CC(CCC(=O)OC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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